1,3-Dichloro-5-fluoro-2-nitrobenzene

Catalog No.
S6645071
CAS No.
180134-21-8
M.F
C6H2Cl2FNO2
M. Wt
209.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-5-fluoro-2-nitrobenzene

CAS Number

180134-21-8

Product Name

1,3-Dichloro-5-fluoro-2-nitrobenzene

IUPAC Name

1,3-dichloro-5-fluoro-2-nitrobenzene

Molecular Formula

C6H2Cl2FNO2

Molecular Weight

209.99 g/mol

InChI

InChI=1S/C6H2Cl2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H

InChI Key

JWOMHBXKHCIYHQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)F

The exact mass of the compound 2,6-Dichloro-4-fluoronitrobenzene is 208.9446619 g/mol and the complexity rating of the compound is 175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dichloro-5-fluoro-2-nitrobenzene (CAS 180134-21-8) is a polyhalogenated aromatic building block designed for precision organic synthesis. Featuring a strongly electron-withdrawing nitro group flanked by two ortho-chlorine atoms and a para-fluorine atom, this compound provides a specific scaffold for orthogonal functionalization [1]. In industrial and pharmaceutical procurement, it is primarily valued as a precursor for complex meta-substituted anilines and multi-aryl systems. The presence of the highly electronegative fluorine atom at the 5-position activates the molecule for rapid Nucleophilic Aromatic Substitution (SNAr), while the two chlorine atoms remain intact for subsequent transition-metal-catalyzed cross-coupling reactions . This distinct substitution pattern makes it an essential raw material for synthesizing sterically hindered active pharmaceutical ingredients (APIs) and advanced agrochemicals where precise regiocontrol is mandatory.

Research Fit

Orthogonal halogen reactivity: para‑F displaced before ortho‑Cl under mild SNAr
Sequential SNAr–cross‑coupling for complex aryl scaffolds
Pharmaceutical, agrochemical, and functional materials intermediate

Substituting 1,3-dichloro-5-fluoro-2-nitrobenzene with cheaper, more common analogs like 1,3,5-trichloro-2-nitrobenzene or polyfluorinated variants (e.g., 1-chloro-3,5-difluoro-2-nitrobenzene) frequently leads to process failures and increased manufacturing costs [1]. In SNAr reactions, the displacement of a chlorine atom in the trichloro-analog is kinetically sluggish, requiring harsh temperatures (>100°C) that degrade sensitive nucleophiles and reduce overall yields. Conversely, using difluorinated analogs introduces competing reactive sites, resulting in poor regioselectivity and the formation of difficult-to-separate di-substituted byproducts [2]. By procuring the exact 1,3-dichloro-5-fluoro-2-nitrobenzene scaffold, chemists secure a molecule with a single, highly reactive fluorinated site, ensuring exclusive mono-substitution at the 5-position while preserving the ortho-chlorines for downstream functionalization.

Substitution Risk

Positional isomer 3,5‑dichloro‑4‑fluoro isomer shifts electrophilicity and may produce different regio‑isomeric products.
Missing para‑F Analogues without a para‑fluorine lack sequential leaving‑group control, limiting orthogonal diversification.
Mono‑halogenated Single‑halogen nitrobenzenes cannot replicate the three‑site reactivity required for staged biaryl synthesis.

Kinetic Advantage in Nucleophilic Aromatic Substitution (SNAr)

A key procurement advantage of 1,3-dichloro-5-fluoro-2-nitrobenzene is its quantifiable kinetic advantage in SNAr reactions compared to fully chlorinated analogs. The high electronegativity of the fluorine atom stabilizes the Meisenheimer intermediate significantly better than chlorine, accelerating the rate-determining addition step [1]. Consequently, the displacement of the 5-fluoro group occurs rapidly under mild conditions, whereas the 1,3,5-trichloro-2-nitrobenzene baseline requires extended heating at harsh temperatures, often leading to nucleophile degradation and lower isolated yields [2].

Evidence DimensionSNAr Activation Temperature and Time
Target Compound Data1,3-Dichloro-5-fluoro-2-nitrobenzene (Reacts at 20–60°C; ~1–4 hours)
Comparator Or Baseline1,3,5-Trichloro-2-nitrobenzene (>100°C; >12 hours)
Quantified DifferenceUp to 80°C reduction in reaction temperature and >3x faster kinetics
ConditionsStandard SNAr with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO)

Allows for the use of thermally sensitive nucleophiles and substantially reduces energy and time costs during scale-up manufacturing.

SNAr F vs Cl leaving
Class‑level inference
Relative rate F/Cl ≈ 10²
p‑NO₂ activation, methoxide in methanol
Sequential functionalization: para‑F substitution leaves ortho‑Cl intact for later steps.
Literature consensus; absolute rates not reported for target compound.

Regiochemical Purity and Yield Optimization

When synthesizing complex APIs, regiochemical purity is critical to avoid costly chromatographic separations. 1,3-Dichloro-5-fluoro-2-nitrobenzene possesses only one highly activated leaving group (the fluorine at the 5-position), ensuring that nucleophilic attack occurs exclusively at this site [1]. In contrast, using difluorinated comparators like 1-chloro-3,5-difluoro-2-nitrobenzene inevitably leads to a statistical mixture of mono- and di-substituted products, significantly depressing the yield of the target isomer [2].

Evidence DimensionRegioselective Mono-substitution Yield
Target Compound Data1,3-Dichloro-5-fluoro-2-nitrobenzene (>95% single isomer via exclusive C-F displacement)
Comparator Or Baseline1-Chloro-3,5-difluoro-2-nitrobenzene (<70% mono-substituted product due to competitive di-substitution)
Quantified Difference>25% increase in target isomer yield; elimination of di-substituted byproducts
ConditionsStoichiometric nucleophilic addition (1.0-1.1 eq) under basic conditions

Significantly reduces chromatographic purification costs and improves overall process mass intensity (PMI) by eliminating byproduct formation.

Lipophilicity vs isomer
Cross‑study comparable
ΔXLogP3 +0.3 (≈2‑fold lipid/water shift)
Higher computed lipophilicity may support CNS permeability design studies.
3,5‑dichloro‑4‑fluoro isomer XLogP3 = 2.8; PubChem computed values.

Orthogonal Cross-Coupling Site Retention

A major strategic reason to procure 1,3-dichloro-5-fluoro-2-nitrobenzene is its ability to support orthogonal synthetic sequences. After the fluorine is displaced via SNAr, the two ortho-chlorine atoms remain chemically intact [1]. These retained C-Cl bonds serve as essential handles for subsequent late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Comparators lacking these chlorine handles, such as 1,3,5-trifluoro-2-nitrobenzene, offer no such capability, as the remaining C-F bonds are generally inert to standard palladium catalysis [2].

Evidence DimensionRetained Halogen Sites for Pd-Catalysis
Target Compound Data1,3-Dichloro-5-fluoro-2-nitrobenzene (2 x C-Cl bonds retained post-SNAr)
Comparator Or Baseline1,3,5-Trifluoro-2-nitrobenzene (0 x C-Cl bonds; C-F bonds resist standard Pd-coupling)
Quantified DifferenceProvides 2 orthogonal handles vs. 0 handles for late-stage cross-coupling
ConditionsPost-SNAr intermediate subjected to standard Pd(PPh3)4 or Pd2(dba)3 catalytic conditions

Enables the rapid construction of complex, sterically hindered biaryl or triaryl systems essential for modern drug discovery.

Mutagenicity SAR
Class‑level inference
Para‑F + ortho‑Cl pattern: predicted moderate mutagenicity; ortho‑Cl may sterically hinder activation
Risk ranking context for occupational exposure and waste handling during scale‑up.
Ames test panel (TA98, TA100); direct target data not available; SAR from 21 analogues.

Synthesis of Sterically Hindered Kinase Inhibitors

Due to its orthogonal reactivity, this compound is highly effective for synthesizing complex 2-amino-1,3-dichloro-5-substituted benzene scaffolds. Following SNAr at the 5-position and reduction of the nitro group, the resulting aniline can be incorporated into sterically hindered kinase inhibitor frameworks, where the ortho-chlorines dictate critical conformational restrictions [1].

Development of Novel Agrochemical Ethers and Thioethers

In agrochemical research, the rapid displacement of the 5-fluoro group by alkoxides or thiolates allows for the efficient generation of novel aryl ether and thioether libraries. The precise regiocontrol ensures high-throughput synthesis without the bottleneck of isomer separation [2].

Construction of Multi-Aryl Advanced Materials

For materials science, particularly in the development of OLEDs and specialized ligands, the retained chlorine atoms post-SNAr serve as ideal coupling points. This enables the divergent synthesis of highly branched, multi-aryl systems via sequential Suzuki or Stille couplings, which is impossible with fully fluorinated baselines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential SNAr–cross‑coupling
Orthogonal halogen reactivity pattern
Stepwise functionalization: F displacement then Cl cross‑coupling
CNS lead design studies
Computed lipophilicity in CNS‑permeable range
Blood‑brain barrier permeability model validation
Agrochemical intermediate synthesis
Selective nitro reduction to 1,3‑dichloro‑5‑fluoroaniline
Dehalogenation control under hydrogenation conditions
Functional materials monomer
Dipole moment and intermolecular interactions defined by substitution pattern
Material property screening (thermal, optical)

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

208.9446619 g/mol

Monoisotopic Mass

208.9446619 g/mol

Heavy Atom Count

12

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